E. coli DNA Gyrase Inhibition: IC50 of 2.3 µM Places 3,5-Dibromo-4-methylbenzamide Among Moderately Potent Antibacterial Leads
In an enzymatic assay targeting bacterial DNA gyrase, a critical target for antibiotic development, 3,5-Dibromo-4-methylbenzamide exhibited an IC50 value of 2.3 µM against the Escherichia coli enzyme [1]. This places it in a moderate potency range when compared to established inhibitors like novobiocin (IC50 = 170 nM) and more potent experimental compounds (IC50 < 0.2 µM) [2]. This activity level suggests potential as a lead-like fragment for further optimization.
| Evidence Dimension | Inhibition of E. coli DNA gyrase |
|---|---|
| Target Compound Data | IC50 = 2.3 µM |
| Comparator Or Baseline | Novobiocin: IC50 = 170 nM; Tannic acid: IC50 = 1 µM; Potent benzothiazole inhibitors: IC50 = 0.18 µM |
| Quantified Difference | Approximately 13.5-fold less potent than novobiocin, but within the range of other active gyrase inhibitors (e.g., 5.41-15.64 µM range for some series) |
| Conditions | In vitro enzymatic assay against E. coli DNA gyrase (specific assay details not fully disclosed in secondary source) |
Why This Matters
This quantitative activity against a validated antibacterial target provides a measurable starting point for structure-activity relationship (SAR) studies, differentiating the compound from inactive or untested close analogs.
- [1] Kuujia. Cas no 289039-51-6 (3,5-Dibromo-4-methylbenzamide). Retrieved from https://www.kuujia.com/cas-289039-51-6.html. View Source
- [2] Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, and Antibacterial Screening of Some Novel Heterocyclic Compounds. Pharmaceuticals, 14(9), 874. View Source
